molecular formula C12H17N7O2 B11488180 N-ethyl-6-[(6-propoxypyridazin-3-yl)oxy]-1,3,5-triazine-2,4-diamine

N-ethyl-6-[(6-propoxypyridazin-3-yl)oxy]-1,3,5-triazine-2,4-diamine

Cat. No.: B11488180
M. Wt: 291.31 g/mol
InChI Key: GOMDSUALTOBGPY-UHFFFAOYSA-N
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Description

N2-ETHYL-6-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their wide range of applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-ETHYL-6-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of the pyridazine and triazine moieties. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N2-ETHYL-6-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazine derivatives.

Scientific Research Applications

N2-ETHYL-6-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N2-ETHYL-6-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives, such as:

Uniqueness

N2-ETHYL-6-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H17N7O2

Molecular Weight

291.31 g/mol

IUPAC Name

2-N-ethyl-6-(6-propoxypyridazin-3-yl)oxy-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C12H17N7O2/c1-3-7-20-8-5-6-9(19-18-8)21-12-16-10(13)15-11(17-12)14-4-2/h5-6H,3-4,7H2,1-2H3,(H3,13,14,15,16,17)

InChI Key

GOMDSUALTOBGPY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NN=C(C=C1)OC2=NC(=NC(=N2)NCC)N

Origin of Product

United States

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